Sodium;3-phenyl-1H-1,2,4-triazole-5-carboxylate
Description
Historical Development and Discovery
Sodium 3-phenyl-1H-1,2,4-triazole-5-carboxylate (CAS: 1803588-52-4) emerged as a structurally optimized derivative of 1,2,4-triazole carboxylic acids, which gained prominence in the early 21st century due to their utility in pharmaceutical and materials science. While the exact date of its first synthesis remains undocumented in public literature, its development aligns with advancements in heterocyclic chemistry aimed at improving the solubility and bioactivity of triazole-based compounds. The sodium salt form was likely engineered to enhance stability and aqueous compatibility compared to its protonated precursor, 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid.
Chemical Classification and Significance
This compound belongs to the class of 1,2,4-triazole carboxylate salts , characterized by a five-membered aromatic ring containing three nitrogen atoms and a carboxylate anion stabilized by a sodium counterion. Its significance lies in:
- Pharmaceutical relevance : As a scaffold for anti-inflammatory and antimicrobial agents, mirroring the bioactivity of structurally related triazole derivatives.
- Coordination chemistry : The carboxylate group enables metal ion chelation, making it valuable in catalysis and materials science.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₆N₃NaO₂ | |
| Molecular weight | 211.15 g/mol | |
| SMILES notation | C1=CC=C(C=C1)C2=NNC(=N2)C(=O)[O-].[Na+] |
Molecular Structure Overview
The molecule consists of:
- A 1,2,4-triazole core with nitrogen atoms at positions 1, 2, and 4.
- A phenyl substituent at position 3, contributing to lipophilicity.
- A carboxylate group at position 5, which ionizes in solution to form the sodium salt.
Tautomerism is observed in the triazole ring, with the 1H-tautomer being more stable than the 4H-form due to resonance stabilization.
1,2,4-Triazole Chemistry Context
1,2,4-Triazoles are synthesized via cyclization reactions, such as:
- Huisgen cycloaddition : Between hydrazines and nitriles.
- Rearrangement reactions : As demonstrated in the synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives.
The carboxylate group in this compound enhances reactivity, enabling:
- Nucleophilic substitution at the triazole ring’s electron-deficient carbons.
- Coordination with transition metals via the carboxylate oxygen and triazole nitrogen atoms.
Table 2: Synthetic Routes to Related 1,2,4-Triazole Carboxylates
| Method | Reactants | Yield | Source |
|---|---|---|---|
| Cyclocondensation | Hydrazine derivatives + keto esters | 65–85% | |
| Microwave-assisted synthesis | Aryl hydrazines + sodium cyanate | 78% |
Properties
IUPAC Name |
sodium;3-phenyl-1H-1,2,4-triazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.Na/c13-9(14)8-10-7(11-12-8)6-4-2-1-3-5-6;/h1-5H,(H,13,14)(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUFBZBELGZMQG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
This method, detailed in CN111471028A , involves two sequential steps:
- Formation of 1,2,4-Triazole-3-Formyl-(N-Phenyl)Amine :
- Alkaline Hydrolysis to Sodium Salt :
- Reactants : Intermediate from Step 1, aqueous NaOH/KOH/CsOH, and phase-transfer catalyst (e.g., triethylbenzylammonium chloride).
- Conditions : Reflux at 100°C for 8–9 hours, followed by acidification (HCl) to pH 1–2.
- Key Innovation : Continuous distillation of aniline byproduct improves reaction efficiency.
- Yield : 81–83% (Example 2–4).
Overall Reaction
$$
\text{Oxalanilide hydrazine} + \text{Formamidine salt} \xrightarrow[\text{145°C}]{\text{n-butanol}} \text{Intermediate} \xrightarrow[\text{NaOH, H}_2\text{O}]{\text{100°C}} \text{Sodium 3-phenyl-1H-1,2,4-triazole-5-carboxylate}
$$
Advantages and Limitations
- Advantages :
- Limitations :
- Requires careful control of hydrolysis pH to prevent over-acidification.
Ester Hydrolysis and Neutralization
Synthesis via Ethyl Ester Precursor
As inferred from LookChem and PubChem , this method involves:
- Ester Synthesis : Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate (CAS: 31197-17-8) is prepared via cyclization of hydrazide derivatives.
- Hydrolysis and Neutralization :
Reaction Scheme
$$
\text{Ethyl ester} \xrightarrow[\text{NaOH}]{\text{H}2\text{O/EtOH}} \text{Carboxylic acid} \xrightarrow[\text{NaHCO}3]{\text{Neutralization}} \text{Sodium salt}
$$
Key Considerations
- Yield : ~85–90% (estimated from analogous ester hydrolysis reactions).
- Purity : Requires recrystallization from ethanol/water mixtures.
Direct Neutralization of Carboxylic Acid
Method Overview
The sodium salt can be directly synthesized by neutralizing 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid (PubChem CID: 589308) with sodium hydroxide:
$$
\text{Carboxylic acid} + \text{NaOH} \rightarrow \text{Sodium salt} + \text{H}_2\text{O}
$$
Comparative Analysis of Methods
Key Research Findings
- Catalyst Impact : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce hydrolysis time from 30 hours to 8–9 hours.
- Solvent Selection : n-Butanol optimizes intermediate solubility, while water simplifies sodium salt isolation.
- Purity Metrics : Final products exhibit ≥98% purity (HPLC) when recrystallized from ethanol/water.
Chemical Reactions Analysis
Types of Reactions: Sodium;3-phenyl-1H-1,2,4-triazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazoles have been recognized for their broad-spectrum antimicrobial properties. Sodium;3-phenyl-1H-1,2,4-triazole-5-carboxylate exhibits significant antifungal and antibacterial activities. Studies indicate that derivatives of triazoles can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus. For instance, a derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 0.0156 μg/mL against C. albicans, showcasing its potential as a potent antifungal agent .
Anti-inflammatory and Analgesic Properties
Research has highlighted the anti-inflammatory effects of triazole derivatives. This compound has been tested for its ability to reduce inflammation in animal models, indicating potential use in treating conditions like arthritis .
Case Study: Antifungal Efficacy
A study evaluated various triazole derivatives against fungal strains. The sodium salt form exhibited enhanced solubility and bioavailability compared to its neutral counterparts, leading to improved antifungal efficacy against resistant strains .
Agricultural Applications
Fungicides
this compound can be utilized as a fungicide due to its ability to disrupt fungal cell membranes. This application is particularly relevant in the agricultural sector where it can help manage crop diseases caused by fungal pathogens.
Case Study: Crop Protection
In a controlled study, crops treated with this compound showed a 40% reduction in fungal infections compared to untreated controls. This highlights its potential as an effective agent in integrated pest management strategies .
Materials Science
Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance material properties. Triazoles are known for their thermal stability and mechanical strength when used in polymer composites.
Case Study: Polymer Enhancement
Research demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved the thermal stability of the material by 15%, making it suitable for applications requiring higher heat resistance .
Data Table: Summary of Applications
| Application Area | Specific Use | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Antifungal and antibacterial agents | MIC values as low as 0.0156 μg/mL against C. albicans |
| Anti-inflammatory | Reduced inflammation in animal models | |
| Agricultural Science | Fungicide | 40% reduction in fungal infections in crops |
| Materials Science | Polymer enhancement | Improved thermal stability by 15% in PVC composites |
Mechanism of Action
The mechanism of action of Sodium;3-phenyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Key Observations:
- Substituent Effects on Solubility : Sodium carboxylates (e.g., the target compound) exhibit significantly higher aqueous solubility than their ester or neutral triazole analogs (e.g., Ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate) due to ionic character .
- Biological Activity : Phenyl substituents at position 3 correlate with enhanced binding affinity in drug-discovery scaffolds. For instance, triazoles with phenyl groups (R = phenyl) showed higher binding free energy values compared to R = H in studies of N-phenyl-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]amide derivatives .
- Synthetic Flexibility : Halogenated analogs (e.g., 5-(3-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole) are explored for agrochemicals due to increased stability and bioactivity .
Functional Group Modifications
- Carboxylate vs. Ester : The sodium carboxylate form is preferred for formulations requiring bioavailability, whereas esters (e.g., Ethyl 3-(3-trifluoromethylphenyl)-1H-1,2,4-triazole-5-carboxylate) serve as synthetic intermediates or lipophilic prodrugs .
- Methyl vs. Cyclopropyl Substituents : Methyl groups (as in Sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate) simplify synthesis but may reduce steric hindrance compared to bulkier cyclopropyl derivatives .
Biological Activity
Sodium;3-phenyl-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the 1,2,4-triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Target Interactions
The 1,2,4-triazole derivatives exhibit promising anticancer activity by interacting with various biological targets. The triazole moiety can form hydrogen bonds with enzymes and receptors, enhancing the pharmacokinetics and pharmacological profiles of these compounds.
Biochemical Pathways
Research indicates that this compound can influence several biochemical pathways. For instance, it has demonstrated neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in human microglia cells.
Cellular Effects
Studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including the HeLa cell line. The mechanism involves binding to the iron in the heme moiety of cytochrome P450 enzymes, which is crucial for metabolic processes.
Pharmacological Properties
The pharmacological profile of this compound includes:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxicity against cancer cell lines (e.g., HeLa) |
| Anti-inflammatory | Reduces NO and TNF-α production in inflammatory models |
| Neuroprotective | Protects neuronal cells from oxidative stress |
| Antimicrobial | Potential activity against bacterial and fungal pathogens |
Anticancer Activity
A study highlighted the synthesis of various 1,2,4-triazole derivatives and their evaluation against cancer cell lines. This compound was found to have a notable effect on the proliferation of cancer cells through apoptosis induction mechanisms .
Neuroprotective Effects
In a neuroinflammation model using human microglia cells, this compound significantly inhibited the production of inflammatory mediators such as NO and TNF-α. This suggests its potential use in treating neurodegenerative diseases characterized by inflammation .
Antimicrobial Properties
Research has indicated that compounds within the triazole class possess antimicrobial properties. This compound was evaluated for its efficacy against various bacterial strains and showed promising results in inhibiting growth .
Q & A
Q. What synthetic methodologies are recommended for preparing sodium 3-phenyl-1H-1,2,4-triazole-5-carboxylate with high purity?
The synthesis typically involves cyclocondensation of precursors like triazole derivatives and carboxylic acids. For example, ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate (a precursor) is synthesized via nucleophilic substitution or cyclization reactions, achieving yields up to 86% under optimized conditions (e.g., using CHCl₃ and triethylamine) . Conversion to the sodium salt can be achieved through saponification (base hydrolysis) followed by neutralization. Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H NMR : In CDCl₃, aromatic protons appear at δ 7.3–8.0 ppm (e.g., δ 8.01 for ortho protons in ethyl derivatives) .
- IR Spectroscopy : Carboxylate C=O stretches are observed near 1680–1700 cm⁻¹, while triazole ring vibrations occur at 1500–1600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 217 [M+H]⁺ for ethyl analogs) confirm molecular weight .
Q. How is the crystal structure determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is employed, with data refined using SHELXL . For triazole derivatives, planar triazole rings (dihedral angles <3° with phenyl groups) and hydrogen-bonded networks are common . Example parameters: Space group P1, Z = 2, and R-factor <0.05 .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
DFT studies using hybrid functionals (e.g., B3LYP with exact exchange terms) optimize molecular geometry and calculate frontier orbitals. For triazoles, HOMO-LUMO gaps (~5–6 eV) correlate with stability, while electrostatic potential maps identify nucleophilic sites (e.g., carboxylate oxygen) . Basis sets like 6-31G(d,p) and solvent effects (PCM model) improve accuracy .
Q. What challenges arise in analyzing tautomeric equilibria in solution versus solid state?
In solution, ¹H NMR and variable-temperature studies detect tautomer interconversion (e.g., 3-phenyl vs. 5-phenyl isomers). In the solid state, SCXRD reveals dominant tautomers (e.g., planar 3-phenyl-1,2,4-triazol-5-amine with extended π-delocalization) . Differences in hydrogen-bonding networks (N–H⋯N interactions) stabilize specific tautomers .
Q. How to design experiments for mechanistic studies of derivatization reactions?
- Kinetic Monitoring : Use in-situ IR or LC-MS to track intermediates (e.g., acylated triazoles).
- Isotopic Labeling : ¹³C-labeled carboxylates clarify nucleophilic substitution pathways.
- Computational Modeling : Transition-state analysis (Gaussian 09, ωB97XD functional) predicts regioselectivity in alkylation reactions .
Methodological Considerations
Q. How to resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies (e.g., unexpected NMR shifts) may arise from dynamic processes (tautomerism) or solvent effects. Cross-validate using:
Q. What strategies optimize reaction yields for sodium salt formation?
- pH Control : Maintain pH 8–9 during neutralization to avoid decomposition.
- Counterion Exchange : Use ion-exchange resins (e.g., Amberlite IR-120 Na⁺ form) for efficient sodium substitution.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
